molecular formula C14H9O3P B14304659 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione CAS No. 117421-97-3

2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione

Cat. No.: B14304659
CAS No.: 117421-97-3
M. Wt: 256.19 g/mol
InChI Key: ZSLHAHFZEBPOQF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is a heterocyclic compound containing phosphorus It is characterized by a fused ring system that includes both aromatic and phosphorane components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylphosphonic dichloride with an aromatic amine, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione involves its interaction with molecular targets through its phosphorus atom and aromatic ring. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved may include coordination chemistry, redox reactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphine oxide: Similar in structure but lacks the fused ring system.

    Phosphindole derivatives: Compounds with similar ring systems but different substituents.

    Phosphorane derivatives: Compounds with similar phosphorus-containing moieties but different overall structures.

Uniqueness

2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is unique due to its combination of an aromatic ring and a phosphorus-containing ring system

Properties

CAS No.

117421-97-3

Molecular Formula

C14H9O3P

Molecular Weight

256.19 g/mol

IUPAC Name

2-oxo-2-phenylisophosphindole-1,3-dione

InChI

InChI=1S/C14H9O3P/c15-13-11-8-4-5-9-12(11)14(16)18(13,17)10-6-2-1-3-7-10/h1-9H

InChI Key

ZSLHAHFZEBPOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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